molecular formula C20H33N3O3S B2584228 3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide CAS No. 1021058-73-0

3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide

Cat. No.: B2584228
CAS No.: 1021058-73-0
M. Wt: 395.56
InChI Key: XPXBLIKWAISOGA-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide is a complex organic compound with a molecular formula of C20H33N3O3S . This compound features a piperazine ring substituted with a m-tolyl group and a sulfonyl propyl chain, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The m-tolyl group is introduced via a nucleophilic substitution reaction, followed by the addition of the sulfonyl propyl chain through a sulfonation reaction. The final step involves the amidation of the butanamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-N-(3-((4-(p-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide: Similar structure but with a p-tolyl group instead of m-tolyl.

    3,3-dimethyl-N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide: Similar structure but with an o-tolyl group instead of m-tolyl.

Uniqueness

The uniqueness of 3,3-dimethyl-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The m-tolyl group provides distinct steric and electronic properties compared to its o- and p-tolyl counterparts .

Properties

IUPAC Name

3,3-dimethyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3S/c1-17-7-5-8-18(15-17)22-10-12-23(13-11-22)27(25,26)14-6-9-21-19(24)16-20(2,3)4/h5,7-8,15H,6,9-14,16H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXBLIKWAISOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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